
4-(Difluoromethoxy)-3-nitrobenzenesulphonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethoxy)-3-nitrobenzenesulphonyl chloride is an organic compound with the molecular formula C7H5ClF2NO4S It is a sulfonyl chloride derivative, characterized by the presence of a difluoromethoxy group and a nitro group on a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-3-nitrobenzenesulphonyl chloride typically involves the following steps:
-
Nitration: : The starting material, 4-(Difluoromethoxy)benzenesulfonyl chloride, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid. This introduces a nitro group at the meta position relative to the sulfonyl chloride group.
-
Purification: : The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale operations. This includes the use of continuous flow reactors for nitration and advanced purification techniques to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-(Difluoromethoxy)-3-nitrobenzenesulphonyl chloride undergoes various chemical reactions, including:
-
Nucleophilic Substitution: : The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
-
Reduction: : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
-
Oxidation: : Although less common, the difluoromethoxy group can undergo oxidation under specific conditions to form more oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Reduction: Catalytic hydrogenation or the use of metal hydrides like sodium borohydride in solvents such as ethanol or methanol.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols or thiols.
Amino Derivatives: Formed from the reduction of the nitro group.
Aplicaciones Científicas De Investigación
4-(Difluoromethoxy)-3-nitrobenzenesulphonyl chloride has several applications in scientific research:
-
Organic Synthesis: : Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
-
Medicinal Chemistry: : The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anti-inflammatory properties.
-
Material Science: : Utilized in the synthesis of functional materials, such as polymers and advanced coatings, due to its reactive sulfonyl chloride group.
-
Biological Studies: : Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Mecanismo De Acción
The mechanism of action of 4-(Difluoromethoxy)-3-nitrobenzenesulphonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is exploited in various chemical transformations and modifications of biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethoxy)benzenesulfonyl chloride: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
4-Nitrobenzenesulfonyl chloride: Lacks the difluoromethoxy group, making it less reactive in certain contexts.
4-(Methoxy)benzenesulfonyl chloride: Contains a methoxy group, which is less electron-withdrawing compared to the difluoromethoxy group.
Uniqueness
4-(Difluoromethoxy)-3-nitrobenzenesulphonyl chloride is unique due to the presence of both the difluoromethoxy and nitro groups, which enhance its reactivity and potential for diverse chemical transformations. The electron-withdrawing nature of these groups makes the compound highly electrophilic, facilitating various nucleophilic substitution reactions.
This compound’s unique combination of functional groups and reactivity makes it a valuable tool in organic synthesis and scientific research.
Propiedades
Fórmula molecular |
C7H4ClF2NO5S |
|---|---|
Peso molecular |
287.63 g/mol |
Nombre IUPAC |
4-(difluoromethoxy)-3-nitrobenzenesulfonyl chloride |
InChI |
InChI=1S/C7H4ClF2NO5S/c8-17(14,15)4-1-2-6(16-7(9)10)5(3-4)11(12)13/h1-3,7H |
Clave InChI |
QWNQFXIUAPJBHB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(1-naphthalenyloxy)methyl]-1,3,4-Thiadiazol-2-amine](/img/structure/B12867128.png)
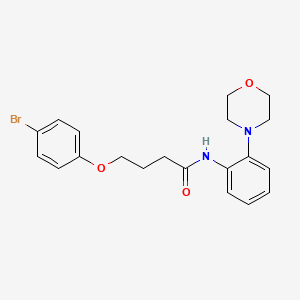
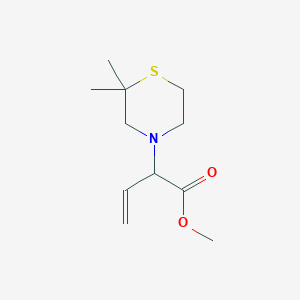
![5-((Trifluoromethyl)thio)benzo[d]oxazole-2-carbonitrile](/img/structure/B12867145.png)
![4-Amino-4'-formyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12867154.png)
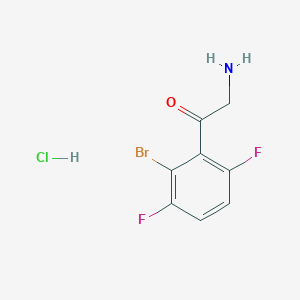
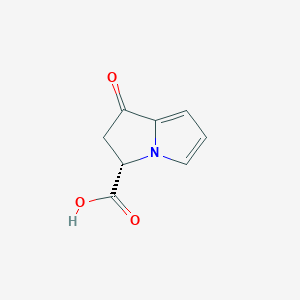
![1-(Quinolin-8-yl)-9H-pyrido[3,4-b]indole](/img/structure/B12867167.png)
![3-(2-Bromobenzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12867180.png)

![Methyl 4'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-2-carboxylate](/img/structure/B12867193.png)

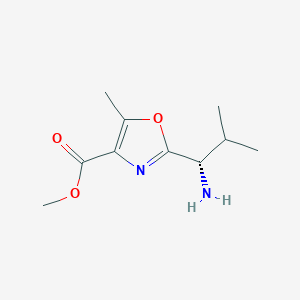
![1-(6-Aminobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12867202.png)
